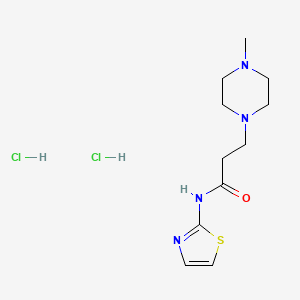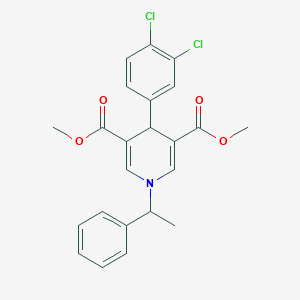
2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide
Vue d'ensemble
Description
2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide, also known as BIA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a small molecule that has shown promising results in various scientific research applications, especially in the treatment of cancer and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to act on multiple targets in cancer and neurodegenerative disease cells. In cancer cells, 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and survival. In neurodegenerative disease cells, 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide has been found to reduce the production of reactive oxygen species and cytokines, which contribute to inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide has been found to have various biochemical and physiological effects in cells. It has been shown to induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and reduce the expression of certain genes that are involved in cancer and neurodegenerative diseases. 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide has also been found to increase the activity of certain enzymes that are involved in detoxification and antioxidant defense.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide has also been found to have low toxicity in cells, making it a safe compound to work with. However, one limitation of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide research. One area of interest is the development of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide analogs with improved solubility and potency. Another direction is the investigation of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide's potential as a combination therapy with other cancer or neurodegenerative disease drugs. Additionally, the use of 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide in animal models of cancer and neurodegenerative diseases could provide valuable insights into its therapeutic potential in vivo.
Applications De Recherche Scientifique
2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. In cancer research, 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
In neurodegenerative disease research, 2-(1-benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide has been shown to have neuroprotective effects. It has been found to reduce oxidative stress and inflammation in the brain, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(1-benzylindol-2-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-28-22-13-11-20(12-14-22)25-24(27)16-21-15-19-9-5-6-10-23(19)26(21)17-18-7-3-2-4-8-18/h2-15H,16-17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSNDLFXEPDAPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CC3=CC=CC=C3N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340305 | |
| Record name | 2-(1-Benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
294878-12-9 | |
| Record name | 2-(1-Benzyl-1H-indol-2-yl)-N-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [1-hydroxy-2-(4-methoxybenzyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetate](/img/structure/B3932227.png)

![dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(1-phenylethyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3932238.png)
![2-methyl-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B3932251.png)


![N-(2-chlorophenyl)-4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B3932260.png)


![methyl 4-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B3932285.png)

![N-{4-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B3932304.png)

![2-{[(dimethylamino)carbonyl]amino}-N-isobutyl-N-[(2E)-3-phenylprop-2-en-1-yl]acetamide](/img/structure/B3932319.png)